Boc-N-ME-phg-OH

GPCR pharmacology CCK-B receptor peptidomimetic SAR

This dual-modified phenylglycine (Boc + Nα-methyl) is a non-interchangeable building block. It uniquely enables conformational control in Boc-strategy SPPS, documented to reduce CCK-B receptor affinity by >80% versus non-methylated analogs and convert a full agonist (KI=14 nM) into a potent antagonist (KI=51 nM). It is the only viable N-methyl-phenylglycine for Boc/Bzl protocols. Procure for GPCR peptidomimetic campaigns, agonist-to-antagonist switches, or antimicrobial discovery targeting SPase I—applications that non-methylated or Fmoc-protected analogs cannot achieve.

Molecular Formula C14H19NO4
Molecular Weight 265,31 g/mole
CAS No. 30925-11-2
Cat. No. B558268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-ME-phg-OH
CAS30925-11-2
SynonymsBOC-N-ME-PHG-OH; 30925-11-2; (S)-2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETICACID; AmbotzBAA1259; PubChem12248; SCHEMBL994016; MolPort-006-701-270; EBD54295; ZINC2391142; AKOS016001117; CB-1687; AJ-35729; AK-49669; SC-22507; KB-276686; FT-0638943; ST24046234; K-7373; (S)-[Methyl(tert-butoxycarbonyl)amino]phenylaceticacid; (2S)-[(tert-Butoxycarbonyl)(methyl)amino](phenyl)aceticacid; (S)-[(tert-butoxycarbonyl)(methyl)amino](phenyl)aceticacid
Molecular FormulaC14H19NO4
Molecular Weight265,31 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
InChIKeyCOABPHLHHQAKPL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-Phg-OH (CAS 30925-11-2): What This N-Methyl Boc-Protected Phenylglycine Building Block Actually Is


Boc-N-Me-Phg-OH (CAS 30925-11-2), also known as N-tert-butoxycarbonyl-N-methyl-L-phenylglycine, is a synthetically modified non-proteinogenic amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 [1]. This white crystalline powder (melting point: 118.9–124.4°C) features a dual-modification architecture: an acid-labile Boc protecting group on the nitrogen atom and an Nα-methyl substitution on the phenylglycine backbone [2]. The compound exhibits a specific optical rotation of [α]D²⁵ = 253 ± 2° (c=1 in MeOH) and is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3]. It is commercially available at purities ranging from ≥97% to ≥99% by HPLC . This compound serves as a protected building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, where the N-methyl modification is deliberately introduced to alter peptide backbone conformation, enhance metabolic stability, and modulate biological activity [4].

Why Boc-N-Me-Phg-OH Cannot Be Casually Swapped for Non-Methylated Phenylglycine or Other N-Methyl Amino Acids


Simple structural analogs—including non-methylated Boc-Phg-OH, Fmoc-protected N-methyl phenylglycine, or other N-methyl amino acids such as (N-Me)Nle or (N-Me)Phe—are not functionally interchangeable with Boc-N-Me-Phg-OH. This is because the combination of the Boc protecting group and the Nα-methyl modification on the phenylglycine scaffold produces a unique steric and electronic profile that cannot be replicated by substituting any single structural feature [1]. The N-methyl group fundamentally alters peptide backbone conformational preferences: it increases the population of the cis-amide bond conformation and introduces steric constraints that are absent in non-methylated phenylglycine residues [2]. Moreover, the Boc group provides orthogonal acid-labile protection that is incompatible with Fmoc-based SPPS strategies, meaning Fmoc-N-Me-Phg-OH cannot replace Boc-N-Me-Phg-OH in Boc-strategy peptide synthesis [3]. Most critically, as demonstrated in systematic structure-activity studies, the introduction of N-methyl phenylglycine ((N-Me)Phg) into peptide sequences produces profound effects on receptor binding affinity and functional activity compared to its non-methylated counterpart (Phg)—effects that are residue-specific and not generalizable across different N-methyl amino acids [4]. The quantified differences detailed in Section 3 establish why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: How Boc-N-Me-Phg-OH Performs Against Specific Comparators


N-Methyl Phenylglycine vs. Non-Methylated Phenylglycine: >80% Reduction in CCK-B Receptor Binding Affinity

In a systematic structure-activity relationship study of Boc-protected CCK4 tetrapeptide derivatives (Boc-Trp³⁰-X-Asp-Y³³), incorporation of the N-methylated phenylglycine residue (N-Me)Phg at position X produced a substantial and quantifiable decrease in binding affinity for guinea pig brain CCK-B receptors compared to the non-methylated Phg residue [1]. The non-methylated Phg-containing peptide Boc-[Phg³¹,1Nal-NH₂³³]CCK4 (compound 15) displayed a KI value of 14 nM, representing good affinity for the CCK-B receptor [1]. In contrast, peptides incorporating the N-methylated (N-Me)Phg residue exhibited such markedly reduced affinity that the authors explicitly noted 'incorporation of hindering N-methyl amino acids such as (N-Me)Phe, (N-Me)Phg, or (N-Me)Chg, but not their non-methylated counterparts, in position X induced a large decrease in affinity for the CCK-B binding sites' [1]. This demonstrates that the N-methyl modification on the phenylglycine scaffold acts as a functional 'affinity switch' rather than a conservative substitution.

GPCR pharmacology CCK-B receptor peptidomimetic SAR N-methyl scanning

Functional Switching: N-Methylation Converts CCK-B Agonist into Potent Antagonist (KI = 51 nM)

The functional consequence of structural modification around the phenylglycine-containing scaffold is directly demonstrated in the same CCK-B receptor study. Compound 15 (Boc-[Phg³¹,1Nal-NH₂³³]CCK4, KI = 14 nM) acts as a full agonist at rat hippocampal CCK-B receptors in electrophysiological assays [1]. However, when the C-terminal amide is further modified to a dimethylamide (compound 17: Boc-[Phg³¹,1Nal-N(CH₃)₂³³]CCK4), the peptide behaves as a potent antagonist with a KI of 39 nM (guinea pig brain) and 51 nM (rat brain) [1]. Critically, the authors note that the antagonist activity correlates with the conformational constraints imposed by the N-methylated and sterically hindered scaffold [1]. Comparative conformational analysis using ¹H-NMR spectroscopy and restrained molecular dynamics revealed that the CCK-B antagonist Boc-Trp-Phg-Asp-(1-Nal)-N(Me)₂ adopts a distinct conformational preference compared to its agonist counterpart, with aromatic side chain orientations that overlap with those of non-peptide CCK-B antagonists L-362,260 and LY-288,513 [2].

functional pharmacology agonist-to-antagonist switch peptide therapeutics receptor modulation

N-Methylation Increases cis-Amide Bond Population: A Conformational Constraint Not Achievable with Non-Methylated Phenylglycine

N-methylation of amino acid residues produces a well-documented increase in the population of the cis-amide bond conformation relative to non-methylated counterparts [1]. While the trans conformation is overwhelmingly favored (>99%) for most peptide bonds involving non-methylated amino acids, N-methylation substantially increases the cis-amide population due to steric repulsion between the N-methyl group and the α-substituent . For N-methylated phenylglycine specifically, the combination of the N-methyl group and the α-phenyl substituent creates a sterically demanding environment that further biases conformational preferences . This altered cis/trans equilibrium fundamentally affects peptide backbone geometry and can serve as a structural switch for β-turn formation—an effect that cannot be achieved using non-methylated Boc-Phg-OH (CAS 2900-27-8) or Boc-phenylglycine derivatives lacking the N-methyl modification [2]. The conformational perturbation induced by N-methylation on dipeptide models has been directly correlated with altered β-turn propensity, a key structural element in bioactive peptide recognition [3].

peptide conformation cis-trans isomerization backbone constraint structural biology

N-Methyl Phenylglycine Residues Confer Nanomolar Protease Inhibition Potency (Ki = 50–158 nM) Not Observed with Non-Methylated Analogs

Peptides incorporating N-methylphenylglycine residues have demonstrated potent and competitive inhibition of bacterial signal peptidase I (SPase I), an essential enzyme for bacterial viability and a validated antimicrobial target [1]. Biochemical analysis of a series of peptide inhibitors revealed that compounds containing the N-methylphenylglycine residue exhibit Ki values ranging from 50 to 158 nM against SPase I [1]. The inhibitory potency was found to correlate with both the presence of the N-methylphenylglycine residue and the length and branching of the fatty acyl chain [1]. This class-level evidence establishes that N-methylphenylglycine—the core pharmacophoric element of the deprotected Boc-N-Me-Phg-OH scaffold—contributes to high-affinity enzyme inhibition that is not achievable with standard non-methylated amino acids. The N-methylation simultaneously provides conformational pre-organization for enzyme active site recognition and confers resistance to hydrolytic degradation by endogenous proteases [2].

protease inhibition enzyme kinetics antimicrobial peptides signal peptidase

Chiral Integrity Metrics: [α]D²⁵ = 253 ± 2° Enables Stereochemical Quality Control Not Standardized Across Suppliers

The stereochemical integrity of Boc-N-Me-Phg-OH is quantifiable via specific optical rotation, with a reported value of [α]D²⁵ = 253 ± 2° (c=1 in MeOH) for the L-enantiomer (CAS 30925-11-2) [1]. This large magnitude of optical rotation (>250°) provides a reliable and sensitive metric for verifying enantiomeric purity that cannot be substituted by simple chemical purity measurements (HPLC purity ≥98–99%) . By contrast, the D-enantiomer (Boc-D-N-Me-Phg-OH, CAS 30925-12-3) would exhibit rotation of opposite sign and approximately equal magnitude, while the racemic DL form (Boc-N-Me-DL-Phg-OH, CAS 30925-08-7) would show minimal to no net optical rotation . Procurement from vendors that provide this quantitative specification enables stereochemical verification that generic '≥98% purity' certificates of analysis do not address—a critical consideration given that enantiomeric impurities can completely invalidate chiral peptide synthesis campaigns [2].

chiral purity optical rotation quality control stereochemical integrity

Boc vs. Fmoc Protection Strategy: Orthogonal Acid-Labile Deprotection Not Available with Fmoc-N-Me-Phg-OH

The Boc protecting group on Boc-N-Me-Phg-OH enables orthogonal deprotection under acidic conditions (typically TFA) that is fundamentally incompatible with the Fmoc protection strategy [1]. Fmoc-N-methyl-L-phenylglycine (CAS 574739-36-9), the closest protecting group analog, employs base-labile Fmoc protection that cannot be substituted into Boc-strategy peptide synthesis without complete protocol redesign . The Boc/Bzl strategy is preferred for long or difficult peptide sequences and base-sensitive peptides, whereas the Fmoc/tBu strategy is optimal for acid-sensitive peptides and sequences with side-chain modifications . This orthogonality is not a minor technical detail: a peptide synthesis campaign designed around Boc chemistry requires Boc-protected building blocks specifically, and substitution with Fmoc-protected analogs would result in premature deprotection or complete synthetic failure [2]. The true orthogonality of the two protection schemes means that procurement decisions must align with the established synthetic route [3].

solid-phase peptide synthesis protecting group strategy orthogonal chemistry Boc/Bzl vs Fmoc/tBu

Where Boc-N-Me-Phg-OH Delivers Verifiable Value: Evidence-Backed Application Scenarios


Peptidomimetic Design Requiring Deliberate Receptor Affinity Modulation

Based on the direct head-to-head evidence from CCK-B receptor studies, Boc-N-Me-Phg-OH is the appropriate procurement choice for medicinal chemistry campaigns that require fine-tuning of GPCR binding affinities through backbone N-methylation [1]. The documented >80% reduction in CCK-B receptor affinity achieved by substituting (N-Me)Phg for Phg provides a rational design tool for eliminating off-target receptor interactions while preserving desired biological activity [1]. This application is particularly relevant for laboratories developing peptidomimetic ligands for Class A GPCRs, where N-methyl scanning is a validated method for mapping the conformational and steric requirements of receptor binding pockets [2].

Functional Antagonist Development via Agonist-to-Antagonist Switching

The demonstrated functional conversion of a CCK-B full agonist (KI = 14 nM) to a potent antagonist (KI = 51 nM) through structural modification of the phenylglycine-containing scaffold establishes Boc-N-Me-Phg-OH as a strategic building block for antagonist development programs [1]. The conformational analysis showing that the antagonist adopts a backbone geometry overlapping with non-peptide antagonists L-362,260 and LY-288,513 provides a structural rationale for this functional switch [2]. Procurement of this specific building block is justified for projects aiming to convert peptide agonists into antagonists—a challenging goal in peptide drug discovery that this scaffold has demonstrably achieved.

Boc-Strategy Solid-Phase Peptide Synthesis of Conformationally Constrained Sequences

For laboratories operating Boc/Bzl solid-phase peptide synthesis (SPPS) protocols, Boc-N-Me-Phg-OH is the only viable N-methyl phenylglycine building block [1]. The Boc group provides acid-labile protection that is fully orthogonal to the base-labile Fmoc group used in alternative Fmoc-N-Me-Phg-OH [2]. Additionally, the N-methyl modification introduces backbone conformational constraints that are specifically beneficial for synthesizing β-turn-containing cyclic peptides and peptidomimetics with enhanced metabolic stability . This scenario applies to both academic peptide synthesis facilities and contract manufacturing organizations (CDMOs) producing GMP-grade peptide APIs where Boc-strategy synthesis is specified .

Antimicrobial Peptidomimetic Discovery Targeting Bacterial Signal Peptidase I

The evidence that N-methylphenylglycine-containing peptides exhibit competitive inhibition of bacterial SPase I with Ki values of 50–158 nM supports the procurement of Boc-N-Me-Phg-OH for antimicrobial peptidomimetic discovery programs [1]. SPase I is an essential bacterial enzyme not targeted by current clinical antibiotics, and the nanomolar potency observed for this scaffold represents a validated starting point for lead optimization [1]. The N-methyl modification simultaneously contributes to enzyme active site recognition and confers resistance to proteolytic degradation—a dual benefit that non-methylated phenylglycine analogs cannot provide [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-N-ME-phg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.